Sodium 3-chlorobenzenesulfinate

Übersicht

Beschreibung

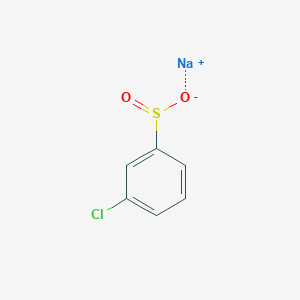

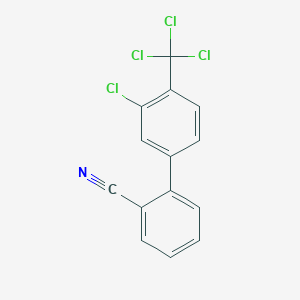

Sodium 3-chlorobenzenesulfinate is an organosulfur compound with the molecular formula C₆H₄ClNaO₂S. It is a sodium salt of 3-chlorobenzenesulfinic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties .

Wissenschaftliche Forschungsanwendungen

Sodium 3-chlorobenzenesulfinate has a wide range of applications in scientific research:

Biology: It is used in the study of enzyme inhibition and protein modification.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for 3-Chlorobenzenesulfinic acid sodium salt is not available, it’s important to handle all chemical substances with care. For similar compounds, hazards may include skin irritation, serious eye irritation, and potential for allergic skin reaction . Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information.

Wirkmechanismus

Target of Action

It’s structurally similar to benzenesulfonic acid, which is known to interact with various proteins and enzymes

Mode of Action

It’s known that sulfonic acids, like benzenesulfonic acid, can form sulfonamides, sulfonyl chloride, and esters . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Sulfonic acids are known to participate in various biochemical reactions, including the sulfonation of aromatic compounds . This process could potentially affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body

Result of Action

Based on its structural similarity to benzenesulfonic acid, it may have the potential to alter protein function and cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature and pH can affect the solubility and reactivity of a compound . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 3-chlorobenzenesulfinate can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation reactions. For instance, nitrobenzene can be sulfonated using sulfur trioxide in the presence of a catalyst like sodium tungstate. The resulting sulfonation product is then neutralized with sodium hydroxide to yield this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-chlorobenzenesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Conditions typically involve the use of bases like sodium hydroxide or catalysts like palladium.

Major Products:

Oxidation: Produces 3-chlorobenzenesulfonic acid.

Reduction: Produces 3-chlorobenzenethiol.

Substitution: Produces various substituted benzenesulfinates.

Vergleich Mit ähnlichen Verbindungen

- Sodium 4-chlorobenzenesulfinate

- Sodium 3-nitrobenzenesulfinate

- Sodium 4-methoxybenzenesulfinate

Comparison: Sodium 3-chlorobenzenesulfinate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, sodium 4-chlorobenzenesulfinate has a different substitution pattern, leading to variations in its chemical behavior and applications .

Eigenschaften

IUPAC Name |

sodium;3-chlorobenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S.Na/c7-5-2-1-3-6(4-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTGBXBCOKAEKI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid](/img/structure/B6320465.png)

![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)